4-tert-Butyloxycarbonyl-L-phenylalanine
Description
Significance of Modified Amino Acids in Synthetic Methodologies
Modified amino acids are instrumental in advancing synthetic organic chemistry and drug discovery. chemimpex.comnih.gov By altering the structure of natural amino acids, chemists can introduce new functionalities, enhance stability, and control the stereochemistry of complex molecules. google.com These alterations can range from simple additions of protecting groups to more complex side-chain modifications, each serving a specific purpose in a synthetic route. orgsyn.org For instance, modified amino acids are crucial for creating peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties such as enhanced bioavailability and resistance to enzymatic degradation. Furthermore, they serve as valuable chiral building blocks, providing a readily available source of stereocenters for the asymmetric synthesis of complex natural products and pharmaceuticals. google.com
Overview of Tert-Butyloxycarbonyl (Boc) Protecting Group Strategy in Amino Acid Chemistry
The tert-Butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and a widely used protecting group for the amino functionality of amino acids. springernature.commasterorganicchemistry.com Its popularity stems from its ease of introduction and its selective removal under mild acidic conditions, which preserves other acid-labile protecting groups that may be present in the molecule. orgsyn.org This strategy, known as the Boc/Bzl (benzyl) protection scheme, was pivotal in the early development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield. google.com
The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. orgsyn.org The deprotection is commonly achieved using trifluoroacetic acid (TFA), which cleaves the Boc group to release the free amine, along with the evolution of carbon dioxide and isobutylene. masterorganicchemistry.com This robust and well-established methodology allows for the stepwise and controlled assembly of peptide chains, a fundamental process in both academic research and the pharmaceutical industry. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)10-6-4-9(5-7-10)8-11(15)12(16)17/h4-7,11H,8,15H2,1-3H3,(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWYFVGLKNKOMV-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426531 | |
| Record name | 4-(tert-Butoxycarbonyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218962-77-7 | |
| Record name | 4-(tert-Butoxycarbonyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Physical Properties of 4 Tert Butyloxycarbonyl L Phenylalanine
4-tert-Butyloxycarbonyl-L-phenylalanine is a derivative of L-phenylalanine where a tert-butoxycarbonyl group is attached to the para position of the phenyl ring. This modification imparts specific chemical and physical properties that are advantageous in various synthetic applications.
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.31 g/mol |
| Appearance | White to off-white powder |
| IUPAC Name | (2S)-2-amino-3-[4-(tert-butoxycarbonyl)phenyl]propanoic acid |
| CAS Number | 218962-77-7 |
Synthesis and Purification
The synthesis of 4-tert-Butyloxycarbonyl-L-phenylalanine typically involves the protection of the amino group of the parent amino acid, 4-carboxy-L-phenylalanine, followed by the esterification of the carboxylic acid on the phenyl ring.
A general and widely adopted method for the introduction of the Boc protecting group onto an amino acid involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). orgsyn.org In a typical procedure, the starting amino acid, in this case, 4-carboxy-L-phenylalanine, is dissolved in a suitable solvent system, often a mixture of an organic solvent like dioxane or tert-butanol (B103910) and water, in the presence of a base such as sodium hydroxide (B78521) or triethylamine. orgsyn.orgmdpi.com Di-tert-butyl dicarbonate is then added to the reaction mixture. The reaction proceeds to yield the N-Boc protected amino acid.
Purification is commonly achieved through a series of extraction and crystallization steps. After the reaction is complete, the mixture is typically acidified, and the product is extracted into an organic solvent. orgsyn.org The organic layers are then combined, washed, dried, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by crystallization from a suitable solvent system, such as hexane (B92381) or a mixture of ethyl acetate (B1210297) and hexane, to yield the pure this compound. orgsyn.org
Applications in Drug Discovery and Chemical Biology Research
Building Blocks for Bioactive Compound Development
Boc-L-phenylalanine serves as a fundamental starting material, or building block, for the synthesis of a wide array of biologically active compounds. chemimpex.com Its inherent structural features—the aromatic side chain and chirality—make the phenylalanine scaffold a privileged structure in medicinal chemistry. nih.govnih.gov
The phenylalanine framework is a common motif in many natural products and serves as a valuable scaffold for pharmacomodulation in designing new drug candidates. nih.gov Derivatives of β-phenylalanine, for instance, are recognized for conferring better stability and "druggability" compared to their natural α-amino acid counterparts. nih.gov The synthesis of these complex therapeutic agents often begins with protected amino acids like Boc-L-phenylalanine. chemimpex.comchemimpex.com
Researchers utilize Boc-L-phenylalanine to construct peptide-based drugs, where its incorporation can improve the bioactivity and stability of the final therapeutic compound. chemimpex.comchemimpex.com A notable application is in the development of novel inhibitors targeting the HIV-1 capsid (CA) protein, a critical component in the viral life cycle. nih.gov By using the phenylalanine fragment as a core structure and employing a "scaffold hopping" strategy, scientists have designed and synthesized new derivatives with significant anti-HIV-1 activity. nih.gov Another area of research involves creating Boc-protected dipeptides, such as Boc-Phe-Trp-OMe, which have demonstrated broad-spectrum antibacterial activity and the ability to eradicate biofilms, presenting a promising avenue for combating bacterial resistance. nih.gov
Table 2: Examples of Phenylalanine Scaffolds in Therapeutic Research
| Phenylalanine-Based Scaffold/Derivative | Therapeutic Area/Target | Source(s) |
|---|---|---|
| PF-74 Derivatives | HIV-1 Capsid (CA) Protein Inhibitors | nih.gov |
| Boc-Phe-Trp-OMe | Broad-spectrum antibacterial agents | nih.gov |
| β-Phenylalanine Derivatives (β-PAD) | Anticancer agents (e.g., targeting eEF2K) | nih.gov |
| Brominated Phenylalanine Derivatives | Drug candidates for neurological disorders | nbinno.com |
| Bicyclic Pyrrolidines (with phenylalanine-binding extension) | Inhibition of parasite (Toxoplasma gondii) growth | acs.org |
The phenylalanine structure is a key element in designing ligands that bind to specific biological receptors and transporters with high affinity. researchgate.net One such target is the L-type Amino Acid Transporter 1 (LAT1), which is overexpressed in many cancer cells and facilitates the transport of essential amino acids necessary for their growth. researchgate.net Structure-activity relationship (SAR) studies have shown that the core structure of L-phenylalanine is critical for binding, and modifications to its aromatic ring can fine-tune its affinity and selectivity for LAT1. researchgate.net The synthesis of these specialized ligands relies on the principles of peptide chemistry, where protected amino acids are essential.
Similarly, in the pursuit of treatments for ischemic stroke, researchers have targeted the P2Y₁ receptor. acs.org By applying a conformational restriction strategy to known antagonists, new derivatives incorporating scaffolds that mimic or interact with phenylalanine-binding sites have been developed, leading to compounds with improved brain exposure. acs.org
Bioconjugation Strategies
Bioconjugation is the process of chemically linking molecules to create novel complexes, such as attaching a drug to an antibody. chemimpex.com Phenylalanine, despite the chemical inertness of its phenyl ring, has become an important target for site-specific modification due to its relatively low abundance in proteins. nih.govcoledeforest.com
Site-specific modification allows for the creation of homogeneous protein conjugates with improved properties compared to random labeling methods. coledeforest.comchemrxiv.org A powerful strategy involves the genetic incorporation of unnatural amino acids (UAAs) that contain a unique reactive "handle" into proteins. coledeforest.comnih.govnih.gov For example, p-acetyl-phenylalanine (pAcPhe), which contains a ketone group, can be incorporated into a protein at a specific site. nih.govnih.gov This ketone handle is chemically orthogonal to the functional groups of natural amino acids and can be selectively reacted with hydroxylamine-functionalized probes. nih.gov The synthesis of such UAAs frequently involves Boc-L-phenylalanine or other protected derivatives as starting materials.
Recent advances in photoredox catalysis have enabled the direct functionalization of phenylalanine residues under mild, visible-light-induced conditions. nih.govchemrxiv.orgchemrxiv.org This method can be used to form new carbon-nitrogen bonds, for example, by conjugating a pyrazole (B372694) derivative to the phenylalanine ring. nih.govchemrxiv.org This technique was successfully used to modify insulin, leading to a new potential candidate for a rapid-acting diabetes treatment. chemrxiv.orgchemrxiv.org
The modification of the phenylalanine scaffold is a key strategy for developing molecular probes for biological imaging. acs.org Scientists have designed and synthesized novel fluorescent amino acids by extending the phenylalanine side chain with an aryl-alkyne group. acs.org This was achieved via a one-pot synthesis from a protected tyrosine derivative, yielding fluorophores with enhanced photophysical properties that are sensitive to lipid-rich environments. acs.org These fluorescent amino acid analogues, synthesized using Boc-protection chemistry, can then be incorporated into dipeptides to demonstrate their utility in peptide-based imaging. acs.org
Another approach is to use the site-specific incorporation of a ketone-bearing phenylalanine analog, which can then be selectively labeled with fluorescent hydrazide dyes. nih.gov This "ketone handle" strategy provides a robust method for introducing fluorescent probes into proteins both in vitro and inside living cells, enabling detailed structural and functional analysis. nih.gov
Radiopharmaceutical Chemistry
In the field of radiopharmaceutical chemistry, Boc-L-phenylalanine derivatives are used to create radiolabeled building blocks for peptide synthesis. acs.org These building blocks are designed to be incorporated into peptides or other biomolecules that target specific tissues or cell types, such as tumors. A key example is the synthesis of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. acs.org This compound serves as a precursor for radioiodination; the tri-n-butylstannyl group on the phenyl ring can be readily substituted with a radioisotope of iodine. The resulting radiolabeled phenylalanine derivative, which is activated as a tetrafluorophenyl (TFP) ester, can then be efficiently coupled to the N-terminus of a peptide, creating a targeted radiopharmaceutical for applications in nuclear medicine imaging or therapy. acs.org
Compound Names Mentioned
4-tert-Butyloxycarbonyl-L-phenylalanine
N-(tert-Butoxycarbonyl)-L-phenylalanine
Boc-L-phenylalanine
Boc-Phe-OH
L-phenylalanine
β-phenylalanine
Boc-Phe-Trp-OMe
p-acetyl-phenylalanine (pAcPhe)
N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester
Protein Engineering and Functional Modulation
Boc-L-phenylalanine and its derivatives are foundational in the field of protein engineering. They serve as starting materials for the synthesis of unnatural amino acids (UAAs), which can be incorporated into proteins to introduce novel functions or to serve as probes for studying biological processes. chemimpex.comchemimpex.com
Production of Modified Proteins for Research
The ability to genetically encode and incorporate UAAs into proteins in living cells has revolutionized protein science. Phenylalanine analogs, such as the photo-cross-linkable amino acid p-benzoyl-L-phenylalanine (pBpa), are synthesized using standard peptide chemistry techniques where a Boc-protecting group is often employed. researchgate.net These specialized UAAs can be incorporated into a target protein at specific sites in both prokaryotic and eukaryotic systems, including yeast and mammalian cells. researchgate.netnih.govnih.gov This process allows for the production of modified proteins that are properly folded and assembled within their native cellular context, ready for functional analysis. researchgate.net
Investigation of Protein-Protein Interactions
A major application of proteins modified with phenylalanine analogs is the study of protein-protein interactions (PPIs). nih.govnih.gov By incorporating a photoreactive UAA like pBpa into a protein of interest, researchers can "capture" its binding partners, including those that interact weakly or transiently. researchgate.netresearchgate.net Upon exposure to UV light, the benzophenone (B1666685) group of pBpa becomes activated and forms a stable, covalent bond with nearby amino acid residues of an interacting protein. researchgate.netresearchgate.net
To improve the efficiency of this technique, which can suffer from low crosslinking yields, researchers have synthesized halogenated and other electron-deficient pBpa analogs. nih.govnih.govresearchgate.net These modified analogs exhibit increased reactivity, leading to higher yields in covalent capture experiments. nih.govresearchgate.net This advancement expands the scope of PPIs that can be identified and mapped in their native cellular environment, providing deeper insights into complex biological networks. nih.gov
Enzyme Inhibitor Design and Synthesis (e.g., Proteases)
Boc-L-phenylalanine is a key building block in the synthesis of peptides and peptidomimetics designed as enzyme inhibitors. nih.gov The Boc group facilitates a controlled, stepwise assembly of the peptide chain. orgsyn.org A notable example is in the development of pancreatic lipase (B570770) inhibitors for anti-obesity research. nih.gov
In one study, a series of short peptides containing both α- and β-amino acids were synthesized using Boc-protected amino acids, including Boc-L-phenylalanine. nih.gov The resulting compounds were tested for their ability to inhibit pancreatic lipase. This research highlights how Boc-L-phenylalanine can be incorporated into novel peptide structures to target specific enzymes. nih.gov
| Peptide Synthesized | Pancreatic Lipase Inhibitory Activity (%) |
| N-Boc-β-Pro-Gly-OBz | 93% nih.gov |
| N-Boc-O-Bz-Tyr-β-Pro-β-Pro-Gly-OBz | 92% nih.gov |
| N-Boc-O-Bz-Tyr-β-Pro-COOH | 91% nih.gov |
| N-Boc-Phe-β-Pro-OCH₃ | 90% nih.gov |
| N-Boc-O-Bz-Tyr-β-Pro-OCH₃ | 89% nih.gov |
Furthermore, Boc-protected dipeptides incorporating phenylalanine, such as Boc-Phe-Trp-OMe, have been synthesized and shown to possess broad-spectrum antibacterial activity, suggesting their potential to act as or be developed into inhibitors of essential bacterial enzymes. nih.gov
Combinatorial Chemistry and Library Generation for Screening
Combinatorial chemistry is a powerful strategy in drug discovery that involves the rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.govyoutube.com These libraries are then screened for biological activity against a specific target. nih.gov
Boc-L-phenylalanine and other Boc-protected amino acids are fundamental building blocks in the generation of peptide and peptidomimetic libraries, particularly through solid-phase synthesis methods like the split-mix approach. wikipedia.org In this method, a solid support resin is divided into portions, a different Boc-amino acid is coupled to each portion, and then all portions are mixed together. wikipedia.org By repeating this cycle, vast libraries containing thousands to millions of unique peptide sequences can be generated efficiently. nih.gov
For example, a positional scanning library of bis-cyclic guanidines was synthesized to screen for new antibacterial agents against ESKAPE pathogens. nih.gov The synthesis utilized protected amino acids like Fmoc-L-Lys(Boc)-OH as part of the core scaffold, demonstrating the integral role of Boc-protection in building diverse molecular libraries. nih.gov Similarly, libraries of compounds like 2,5-Diketopiperazines have been synthesized from Boc-protected amino acids, including Boc-L-proline and various L-phenylalanine esters, to screen for antimicrobial activity. acs.org The generation of such libraries accelerates the identification of "hit" compounds that can be optimized into lead candidates for drug development. nih.govyoutube.com
Advanced Material Science Applications of Phenylalanine Based Systems
Self-Assembly of Phenylalanine-Based Dipeptides and Derivativesmdpi.comnih.govnih.gov
The self-assembly of Boc-L-phenylalanine-containing dipeptides is a spontaneous process driven by noncovalent interactions such as hydrogen bonding, π-π stacking of the aromatic rings, and van der Waals forces. preprints.orgrsc.org This process leads to the formation of well-ordered and stable hierarchical nanostructures. nih.gov The Boc group, being bulky and hydrophobic, plays a crucial role in directing the assembly process, influencing the morphology of the resulting supramolecular architectures. researchgate.net The choice of solvent system is also a critical factor that can be tuned to control the final structure of the assembled nanomaterials. mdpi.comnih.gov
Derivatives of Boc-L-phenylalanine have demonstrated the ability to form a variety of supramolecular structures. For instance, N-tert-butoxycarbonyl-L-phenylalanine-L-phenylalanine (Boc-Phe-Phe) can self-assemble into both nanospheres and highly ordered tubular nanostructures depending on the dissolution conditions. nih.govnih.govrsc.org
The morphology of these structures can be controlled by modifying the dipeptide or the solvent. A novel derivative, Boc-Phe-Phe functionalized with a benzothiazole (B30560) group (Boc-Phe-Phe-Bz), exhibits tunable morphologies, forming nanospheres or nanobelts when the solvent system is adjusted. mdpi.comnih.gov Similarly, other analogues like Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine (Boc-pNPhepNPhe) have been observed to self-assemble into nanofibrils and nanospheres. rsc.org An interesting phenomenon of dual self-assembly has been reported for Boc-pNPhepNPhe, where it first forms nanotubes which then self-assemble into microtapes. rsc.org Another derivative, Boc-L-phenylalanyl-L-tyrosine (Boc-PheTyr), can form microspheres or microtapes based on the solvent used. rsc.orgrsc.org
| Compound | Observed Supramolecular Structures | Controlling Factors | Reference |
|---|---|---|---|
| Boc-L-phenylalanine-L-phenylalanine (Boc-Phe-Phe) | Nanospheres, Nanotubes | Dissolution conditions | nih.govnih.govrsc.org |
| Boc-Phe-Phe-Bz | Nanospheres, Nanobelts | Solvent system | mdpi.comnih.gov |
| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine (Boc-pNPhepNPhe) | Nanofibrils, Nanospheres, Microtapes (from nanotubes) | - | rsc.orgrsc.org |
| Boc-L-phenylalanyl-L-tyrosine (Boc-PheTyr) | Microspheres, Microtapes | Solvent system | rsc.orgrsc.org |
Exploration of Optical Properties (e.g., Fluorescence, Nonlinear Optics)mdpi.comrsc.org
The self-assembled nanostructures of Boc-phenylalanine derivatives exhibit interesting optical properties, largely due to their aromatic nature and the formation of quantum confined (QC) structures. mdpi.comrsc.org These QC structures, which arise from nanocrystalline regions within the self-assemblies, lead to pronounced exciton (B1674681) effects and result in notable blue luminescence. rsc.org
For instance, Boc-Phe-Phe nanostructures show a characteristic photoluminescence emission. researchgate.net When the hydroxyl group in Boc-Phe-Phe is substituted with a benzothiazole group to form Boc-Phe-Phe-Bz, the resulting nanostructures show a significant enhancement in blue fluorescence. mdpi.com The emission spectra of Boc-Phe-Phe-Bz are about 30% more intense than that of Boc-Phe-Phe. mdpi.comnih.gov
In addition to fluorescence, these materials also exhibit nonlinear optical (NLO) properties. The noncentrosymmetric crystalline structure, a consequence of the chirality of the amino acid building blocks, is a prerequisite for second-order NLO effects like second harmonic generation (SHG). mdpi.compreprints.org The self-assembled structures of the Boc-Phe-Phe-Bz derivative have been studied for their NLO properties, with an estimated effective second-order NLO coefficient (deff) of approximately 0.9 pm/V. mdpi.comnih.gov Another derivative, Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, also demonstrates a significant NLO response, with a deff estimated to be at least 0.52 pm/V. preprints.org
| Compound | Property | Key Findings | Reference |
|---|---|---|---|
| Boc-Phe-Phe | Fluorescence | Maximum emission at 283 nm for an excitation of 257 nm. | mdpi.comnih.gov |
| Boc-Phe-Phe-Bz | Fluorescence | Enhanced blue fluorescence; maximum emission at 369 nm for an excitation of 299 nm. Intensity is ~30% stronger than Boc-Phe-Phe. | mdpi.comnih.gov |
| Nonlinear Optics | Effective NLO coefficient (deff) of ~0.9 pm/V. | mdpi.comnih.gov | |
| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | Nonlinear Optics | Effective NLO coefficient (deff) of at least 0.52 pm/V. | preprints.org |
| Self-Assembled Boc-Phe-Phe Analogues | Luminescence | Formation of quantum confined structures leads to pronounced blue luminescence. | rsc.org |
Investigation of Mechanical and Piezoelectric Propertiesrsc.orgacs.org
The hierarchical self-assembly of Boc-phenylalanine derivatives results in materials with remarkable mechanical rigidity and strong piezoelectric properties. rsc.orgacs.org The "zipper-like" interlocking of aromatic groups contributes significantly to the stiffness of these nanostructures. rsc.org
When incorporated into electrospun polymer fibers, Boc-Phe-Phe nanotubes exhibit a strong piezoelectric response, capable of converting mechanical force into electricity. nih.govresearchgate.netrsc.org These hybrid biomaterials can generate a voltage of up to 30 V. researchgate.net The piezoelectric performance can be further enhanced through chemical modification of the dipeptide. For example, embedding Boc-pNPhepNPhe into poly-L-lactic acid fibers resulted in a piezoelectric output voltage twice as large as that of Boc-Phe-Phe fibers under the same conditions, indicating a significantly higher effective piezoelectric coefficient. rsc.org For Boc-pNPhepNPhe, a maximum output voltage of 58 V and a power density of 9 μW cm−2 have been measured. rsc.orgrsc.org
Research into phenyl-rich dipeptides, such as tert-butyloxycarbonyl (Boc)-Dip-Dip, has shown that increasing the number of aromatic groups can dramatically improve mechanical and piezoelectric properties. These materials have exhibited a Young's modulus of approximately 70 GPa, which is comparable to that of aluminum. acs.org Furthermore, they have shown a high piezoelectric strain coefficient (d33) of about 73 pC/N. acs.org
| Material System | Property | Measured Value/Observation | Reference |
|---|---|---|---|
| Boc-Phe-Phe in electrospun fibers | Piezoelectricity | Generates up to 30 V. | researchgate.net |
| Boc-pNPhepNPhe in electrospun fibers | Piezoelectricity | Output voltage is twice that of Boc-Phe-Phe fibers. | rsc.org |
| Maximum output voltage of 58 V; Power density of 9 μW cm−2. | rsc.orgrsc.org | ||
| Boc-Dip-Dip | Mechanical Property | Young's modulus of ~70 GPa. | acs.org |
| Piezoelectricity | Piezoelectric strain coefficient (d33) of ~73 pC/N. | acs.org |
Structure Activity Relationship Sar Studies and Mechanistic Investigations
Correlating Structural Modifications with Biological Effects
SAR studies involving Boc-L-Phe derivatives explore how targeted chemical alterations influence the biological performance of peptides and peptidomimetics. The tert-butyloxycarbonyl (Boc) group itself serves as a critical modification, protecting the amino group to allow for controlled peptide synthesis. chemimpex.comchemimpex.com Beyond this primary role, the phenylalanine residue offers a scaffold for further modifications, each designed to probe or enhance interactions with biological targets. chemimpex.combeilstein-journals.org
Key structural modifications and their observed biological consequences include:
Ring Substitution: Introducing substituents onto the phenyl ring of the phenylalanine moiety is a common strategy to modulate activity. For instance, the para-fluorination of the phenylalanine ring in a series of GPR142 agonists led to a marginal improvement in metabolic stability in rat liver microsomes. nih.gov In other cases, incorporating iodine at the 4-position of the phenyl ring, creating Boc-L-4-I-phenylalanine, provides a reactive handle for further chemical changes. This allows for the precise attachment of different functional groups, which can lead to significant variations in biological activity and may be used to design peptides with stronger binding affinities for enzymes or receptors. nbinno.com
Backbone Modification: Altering the peptide backbone can profoundly impact both conformation and stability. The incorporation of fluorinated phenylalanine analogues can enhance catabolic stability and alter enzymatic activity due to increased protein stability. beilstein-journals.org The position and number of fluorine atoms are critical factors in determining the effect on peptide structure and function. beilstein-journals.org
N-Terminal Modification: The Boc group is a primary example of N-terminal modification. In one study, Boc-modification of phenylalanine- and tryptophan-based dipeptides resulted in molecules with broad-spectrum antibacterial activity. nih.gov These modified dipeptides were shown to disrupt bacterial biofilms and permeabilize both the outer and inner bacterial membranes, effects attributed to the self-assembly of the Boc-protected molecules into nanostructures. nih.gov
These examples underscore a fundamental principle of SAR: subtle changes at the molecular level can translate into significant shifts in biological function. The use of Boc-L-Phe as a foundational element allows for this systematic exploration, paving the way for the rational design of more potent and stable therapeutic agents. nbinno.commdpi.com
| Structural Modification | Example Compound/Class | Observed Biological Effect | Reference |
|---|---|---|---|
| Boc-protection of dipeptide | Boc-Phe-Trp-OMe | Conferred broad-spectrum antibacterial and biofilm disruption capabilities. | nih.gov |
| Ring Iodination | Boc-L-4-I-phenylalanine | Enhances binding affinities to biological targets and provides a handle for further modifications. | nbinno.com |
| Ring Fluorination | para-fluorinated phenylalanine derivative | Marginally improved metabolic stability in rat liver microsomes. | nih.gov |
| Incorporation of fluorinated analogues | Peptides with fluorinated phenylalanines | Increased catabolic stability and altered enzymatic activity. | beilstein-journals.org |
Mechanistic Studies of Molecular and Biological Interactions (e.g., Enzyme Binding, Cellular Uptake)
Understanding the mechanism of action for phenylalanine-containing compounds requires detailed investigation into their molecular interactions with biological targets and their ability to traverse cellular barriers.
Enzyme Binding: The binding of L-phenylalanine to enzymes is a highly specific process governed by a network of molecular interactions within the active site. Crystallographic and kinetic studies have provided detailed snapshots of these interactions. For example, the crystal structure of the N-terminal adenylation subunit of gramicidin (B1672133) S synthetase 1 (GrsA) in complex with L-phenylalanine reveals that the amino acid binds in a hydrophobic pocket. embopress.org Key interactions stabilize the complex: the carboxylate group interacts with Lys517, while the α-amino group forms a bond with Asp235. embopress.org
Similarly, kinetic studies of Phenylalanine Hydroxylase (PheH) show that the formation of a productive enzyme-substrate complex begins with the binding of the cofactor tetrahydrobiopterin (B1682763) (BH4), followed by the addition of phenylalanine to this binary complex. nih.gov The binding of phenylalanine can also occur at an allosteric site, separate from the active site, which serves to activate the enzyme. researchgate.net Phenylalanine ammonia (B1221849) lyase (PAL), a key enzyme in secondary metabolism, is stimulated by the presence of phenylalanine, which it converts to trans-cinnamic acid. mdpi.com
| Enzyme | Interacting Residues/Mechanism | Reference |
|---|---|---|
| Gramicidin S Synthetase 1 (GrsA) | Phenylalanine binds in a hydrophobic pocket. The carboxylate group interacts with Lys517 and the α-amino group with Asp235. | embopress.org |
| Phenylalanine Hydroxylase (PheH) | Phenylalanine binds to the enzyme-BH4 binary complex to form the productive ternary complex. Also binds to an allosteric site for activation. | nih.govresearchgate.net |
| Phenylalanine Ammonia Lyase (PAL) | Binds and converts phenylalanine to trans-cinnamic acid, serving as a switch from primary to secondary metabolism. | mdpi.com |
Cellular Uptake: For a drug to be effective, it must reach its intracellular target. The cellular uptake of phenylalanine and its derivatives is often mediated by specific amino acid transport systems. Studies with melphalan (B128) (L-phenylalanine mustard) demonstrated that its uptake into human lymphoblastoid cells is inhibited by other amino acids such as leucine (B10760876) and isoleucine, indicating a shared, competitive transport mechanism. nih.gov The general mechanisms for the cellular entry of peptides and peptidomimetics include endocytosis and direct penetration through the plasma membrane. researchgate.net The physicochemical properties of the molecule, including its lipophilicity and structure, dictate the dominant pathway. researchgate.net Furthermore, fundamental studies have shown that L-phenylalanine itself can partition into and become embedded within the lipid bilayer of cell membranes, a key step in passive diffusion or interaction with membrane-bound targets. nih.gov
Conformational Analysis of Phenylalanine-Containing Peptides and Derivatives
The three-dimensional structure, or conformation, of a peptide is intrinsically linked to its biological activity. The incorporation of Boc-L-phenylalanine and its analogues can impose specific conformational constraints on the peptide backbone, influencing how it interacts with its biological target. Techniques such as X-ray crystallography and NMR spectroscopy are used to determine these structures in atomic detail.
A recurring conformational motif in peptides containing modified phenylalanine residues is the β-turn. A β-turn is a secondary structure where the polypeptide chain reverses its direction, a feature often crucial for molecular recognition. For example, the peptide N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3 was found to adopt a β-turn II conformation, which is stabilized by an intramolecular hydrogen bond between the oxygen of the first residue (Boc-Phe) and the NH group of the fourth residue (Val). nih.gov Similarly, the peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH also adopts a β-turn II structure. nih.gov The presence of a dehydro-phenylalanine (ΔZPhe) residue, in particular, has been shown to promote the formation of these turn structures. nih.govias.ac.in
In dipeptides such as Boc-diphenylalanine (Boc-FF), the molecules consistently adopt turn conformations. rsc.orgcnr.it This structural preference facilitates the plane-to-plane stacking of the aromatic rings, which drives the self-assembly of these molecules into larger, ordered architectures. rsc.orgcnr.it The specific conformation is defined by a set of peptide backbone torsion angles (phi, psi, omega), which describe the rotation around the bonds of the peptide backbone.
| Peptide/Derivative | Observed Conformation | Key Conformational Parameters | Reference |
|---|---|---|---|
| N-Boc-L-Pro-dehydro-Phe-L-Gly-OH | β-turn II | Stabilized by an intramolecular hydrogen bond (3.05 Å). Torsion angles (φ, ψ) for dehydro-Phe: (65°, 15°). | nih.gov |
| N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3 | β-turn II | Stabilized by an intramolecular hydrogen bond (3.134 Å). Torsion angles (φ, ψ) for Phe: (-44.5°, 134.5°). | nih.gov |
| Boc-diphenylalanine (Boc-FF) | Turn conformations | Promotes plane-to-plane stacking of aromatic rings. | rsc.orgcnr.it |
| Peptides with ΔZPhe | Tend to nucleate type II β-turns | The double bond in dehydro-phenylalanine constrains the backbone. | ias.ac.in |
Q & A
Q. What are the key synthetic routes for preparing 4-tert-Butyloxycarbonyl-L-phenylalanine, and how is the Boc group introduced?
The Boc (tert-butyloxycarbonyl) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., sodium bicarbonate or DMAP in THF/water mixtures). For 4-amino-L-phenylalanine derivatives, the Boc group selectively protects the α-amino group while preserving the 4-substituent. Post-reaction purification involves chromatography or recrystallization to isolate the product . Characterization via ¹H/¹³C NMR and HPLC ensures purity (>98% by GC) and confirms regioselectivity .
Q. What analytical methods are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR verify Boc group integration (e.g., tert-butyl signals at δ ~1.4 ppm) and aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (F.W. 208.26 for Boc-protected derivatives) and detects isotopic patterns .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity and resolves potential diastereomers or side products .
Q. How is this compound utilized in peptide synthesis?
The Boc group serves as a temporary protecting group for the α-amino group during solid-phase peptide synthesis (SPPS). After incorporation into the peptide chain via standard coupling reagents (e.g., HBTU/DIPEA), the Boc group is removed with trifluoroacetic acid (TFA) to expose the amino group for subsequent elongation. The 4-substituent (e.g., tert-butyl) may influence peptide solubility or stability .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
A 2³ factorial design evaluates variables like reaction temperature (25–50°C), Boc₂O equivalents (1.2–2.0), and pH (8–10). Response surface methodology (RSM) identifies optimal conditions for yield and purity. For example, higher pH may accelerate Boc activation but risk side reactions. Statistical tools (ANOVA) validate significant factors .
Q. How should researchers address contradictory spectral data (e.g., unexpected peaks in NMR or MS)?
- NMR Artifacts : Solvent residues or incomplete deuteration may mimic impurities. Use DMSO-d₆ or CDCl₃ with internal standards (TMS).
- MS Adducts : Sodium or potassium adducts (e.g., [M+Na]⁺) are common. Compare with theoretical isotopic distributions.
- HPLC Co-elution : Spiking with authentic standards or LC-MS/MS fragmentation resolves overlapping peaks .
Q. What stability challenges arise during storage, and how are they mitigated?
The Boc group is sensitive to acidic or humid conditions. Store at –20°C under inert gas (N₂/Ar) in sealed, desiccated containers. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation via HPLC. Decomposition products may include tert-butyl alcohol or CO₂ .
Q. How does the tert-butyloxycarbonyl group influence peptide conformation or bioactivity?
The bulky tert-butyl group may sterically hinder interactions in peptide-receptor binding assays. Comparative studies with unprotected 4-amino-L-phenylalanine or alternative protecting groups (e.g., Fmoc) can isolate steric/electronic effects. Circular dichroism (CD) or molecular dynamics simulations model conformational impacts .
Methodological Notes
- Spectral Contradictions : Cross-validate data with orthogonal techniques (e.g., IR for carbonyl confirmation if NMR is ambiguous) .
- Synthetic Scalability : Pilot reactions (1–10 g scale) assess feasibility for multi-step syntheses. Monitor exotherms during Boc deprotection to avoid runaway reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
